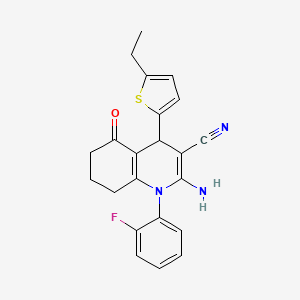![molecular formula C30H32N2O4 B11629435 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629435.png)
3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura principal de pirrol-2-ona, seguida de la introducción de los diversos sustituyentes a través de una serie de reacciones como la alquilación, la acilación y las reacciones de condensación. Las condiciones de reacción, incluida la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la disponibilidad de reactivos de alta pureza e implementar técnicas de purificación eficientes para aislar el producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como los halógenos, los agentes nitrantes o los agentes sulfonantes en condiciones apropiadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona o un aldehído, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones Científicas De Investigación
3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-hidroxi-4-metilbenzaldehído
- 3-hidroxi-4-propoxibenzaldehído
- 5-(4-propan-2-il)fenil-1-(piridin-3-il)metil-2,5-dihidro-1H-pirrol-2-ona
Singularidad
3-hidroxi-4-(3-metil-4-propoxibenzoil)-5-[4-(propan-2-il)fenil]-1-[(piridin-3-il)metil]-2,5-dihidro-1H-pirrol-2-ona es único debido a su combinación específica de grupos funcionales y características estructurales
Propiedades
Fórmula molecular |
C30H32N2O4 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O4/c1-5-15-36-25-13-12-24(16-20(25)4)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+ |
Clave InChI |
RTNCPUMSGDGMPZ-BYCLXTJYSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)


![Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
![4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
![2-((5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B11629395.png)
![Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11629426.png)


![N-(5-bromopyridin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629438.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629449.png)
![(6Z)-5-imino-6-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629455.png)
![2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B11629463.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629469.png)
